CID 16128010

Description

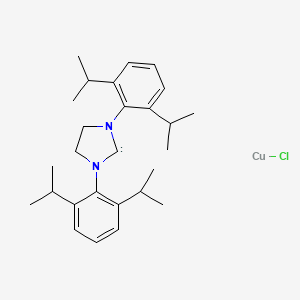

CID 16128010 is a chemical compound identified in Cinnamomum species essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis . Key characteristics include:

- Chemical Structure: The structure (Figure 1A) suggests it is a terpenoid or oxygenated derivative, given its presence in plant essential oils.

- GC-MS Profile: The total ion chromatogram (Figure 1B) highlights its retention time and relative abundance in CIEO.

- Fractionation: Vacuum distillation data (Figure 1C) show its distribution across different fractions, indicating volatility and polarity comparable to mid-weight terpenes .

Properties

InChI |

InChI=1S/C27H38N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;;+1/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTQOWDKDLZMJP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38ClCuN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 16128010” involves several synthetic routes. One common method includes the condensation reaction of specific starting materials under controlled conditions. For example, a condensation reaction involving 5-(2-fluorophenyl)-1H-pyrrole-3-methanol and 3-pyridyl sulfonyl chloride can yield an intermediate, which is further processed to obtain the final compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 16128010” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 16128010” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 16128010” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of CID 16128010 and Selected Compounds

Key Findings :

Structural Diversity : this compound differs from oscillatoxin derivatives (e.g., CID 101283546) in backbone complexity, as the latter are macrocyclic polyketides with higher molecular weights .

Bioavailability: Compared to CAS 1254115-23-5 (a piperazine derivative), this compound likely has lower solubility due to its terpenoid nature, impacting its pharmacokinetic profile .

Analytical Challenges: Differentiation from isomers, such as ginsenosides (e.g., CID 6167), requires advanced techniques like collision-induced dissociation (CID) in mass spectrometry to resolve structural nuances .

Research Implications and Limitations

- Pharmacological Potential: this compound’s antimicrobial properties (inferred from essential oil context) warrant further investigation using assays like those applied to probiotics in chemotherapy-induced diarrhea (CID) studies .

- Synthetic Accessibility : Unlike synthetic compounds (e.g., CAS 1261080-59-4), this compound’s natural origin complicates large-scale production, necessitating optimization of extraction protocols .

- Data Gaps : The absence of explicit structural or bioactivity data for this compound in the evidence limits direct comparisons. Future studies should prioritize NMR crystallography and in vitro bioassays.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.